PHA-680626 is a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative that binds to the ATP-binding pocket of Aurora-A [1] [2]. Its mechanism extends beyond simple ATP competition.
The following diagram illustrates this amphosteric mechanism and its functional consequences in a cancer cell:
The identification and validation of this compound's amphosteric properties involved a multi-step process combining computational and experimental techniques.
Researchers screened the Protein Data Bank (PDB) for crystal structures of Aurora-A in complex with various inhibitors. They superposed these structures with apo-Aurora-A and the Aurora-A/N-Myc complex to identify compounds that induced the critical "closed" A-loop conformation and domain opening. This compound was identified as a strong candidate from this screening [1].
The following table outlines the key experiments used to confirm the mechanism of action of this compound:
| Experiment | Protocol Summary | Key Finding |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Used in competition assays to measure the binding of the N-Myc interacting region (Myc-AIR) to Aurora-A in the presence of this compound [1]. | This compound disrupted the AURKA/N-Myc complex in a cell-free, in vitro system [1]. |
| Proximity Ligation Assay (PLA) | Performed in MYCN-overexpressing neuroblastoma tumor cell lines to detect protein-protein interactions in situ [1]. | Significantly reduced AURKA/N-Myc complex formation in living cells [1]. |
| Cell Viability Assay (MTT) | Treated a panel of human and murine leukemic cell lines with this compound and measured metabolic activity to determine IC₅₀ values [3]. | Effectively inhibited proliferation of BCR-ABL positive leukemic cells (IC₅₀: 0.22-1.84 μM), including Imatinib-resistant lines [3]. |
| Western Blot / Apoptosis Assays | Treated cells and analyzed protein levels by western blot or used assays to detect apoptotic markers [1] [3]. | Reduced cellular N-Myc levels and induced apoptosis in cancer cells [1] [3]. |
The workflow for the key experiments validating this compound is summarized below:
The dual mechanism of this compound makes it a compelling candidate for targeting specific aggressive cancers.
This compound represents an advanced approach to kinase inhibition. Its amphosteric nature allows it to simultaneously block kinase enzymatic activity and disrupt a critical oncogenic protein-protein interaction, setting it apart from conventional ATP-competitive inhibitors.
The table below summarizes the key biological activities and molecular targets of PHA-680626.
| Aspect | Description |
|---|---|
| Primary Targets | Aurora-A kinase (AURKA) & Bcr-Abl tyrosine kinase [1] [2]. |
| Key Mechanism | Binds Aurora-A ATP site, inducing conformational changes that destabilize Aurora-A/N-Myc complex and promote N-Myc degradation [3] [4]. |
| Biological Outcome | Decreases phosphorylation of downstream targets (CrkL, Histone H3), induces cell cycle arrest and apoptosis [1] [2]. |
| Chemical Structure | 4-(4-Methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-c]pyrazol-3-yl]benzamide (CAS 398493-74-8) [5] [2]. |
| Molecular Weight | 450.56 g/mol [2]. |
This compound's therapeutic potential is demonstrated in specific cancer contexts:
The following table consolidates quantitative data from key studies demonstrating the efficacy of this compound.
| Assay/Model | Result/Value | Context / Cell Line | Citation |
|---|---|---|---|
| AURKA Kinase Inhibition (IC₅₀) | 99 nM | Biochemical assay | [6] |
| Anti-proliferative Activity (IC₅₀) | 0.22 - 1.84 µM | Bcr-Abl positive leukemic cell lines | [1] |
| Anti-proliferative Activity (IC₅₀) | 2.07 - 3.84 µM | Bcr-Abl negative leukemic cell lines | [1] |
| Anti-proliferative Activity (IC₅₀) | 0.57 µM | HCT-116 colon cancer cells | [2] |
The evidence for this compound's activity is supported by robust experimental techniques:
The diagram below illustrates the logical workflow for experimentally characterizing a compound like this compound.
Experimental characterization workflow for this compound.
This compound is a valuable pharmacological tool for understanding Aurora-A kinase biology and its non-catalytic role in stabilizing N-Myc [3] [4]. It validates the strategy of targeting protein-protein interactions, specifically the AURKA/N-Myc complex, which is a critical driver in MYCN-amplified neuroblastoma and other Myc-driven cancers [6] [4]. Its activity against T315I mutant Bcr-Abl also highlights the potential of multi-kinase inhibition in overcoming resistance in CML [1].
PHA-680626 was identified and optimized by researchers at Nerviano Medical Sciences S.r.l. in Milan, Italy [1] [2]. It was developed through the optimization of a series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, specifically from a lead compound known as PHA-680632 [3].
The interaction of this compound with its target is well-defined by its crystal structure.
This compound functions as a multi-kinase inhibitor with a particularly notable amphosteric mechanism against Aurora-A.
| Activity / Parameter | Description / Value | Experimental Context / Citation |
|---|---|---|
| Aurora-A / N-Myc Disruption | Effective amphosteric inhibitor; disrupts protein-protein interaction, leading to N-Myc degradation [3] [4]. | In vitro (SPR assays) & MYCN-overexpressing cell lines (Proximity Ligation Assays) [3]. |
| Aurora Kinase Inhibition | Orthosteric inhibitor of kinase activity [3]. | Kinase activity assays [3]. |
| Bcr-Abl Inhibition | Inhibits kinase activity of Bcr-Abl, including Imatinib-resistant forms [4] [2]. | Cellular models of Chronic Myeloid Leukemia (CML); reduces phosphorylation of CrkL [2]. |
| Cellular Anti-Proliferative Effect | IC~50~ = 0.57 µM | Assayed on human HCT-116 cells (BrdU incorporation after 72 hrs) [4]. |
| Pro-Apoptotic Activity | Induces programmed cell death [4] [2]. | CML cell lines and primary CD34+ cells from patients [2]. |
| Assay Type | Detailed Methodology Summary | Purpose / Measured Outcome |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Competition assays; AURKA immobilized on chip, this compound tested for ability to compete with binding of N-Myc peptide (Myc-AIR) [3]. | Confirm direct disruption of AURKA/N-Myc protein-protein interaction in vitro. |
| Proximity Ligation Assay (PLA) | Performed in tumor cell lines overexpressing MYCN; visualizes protein-protein interactions within fixed cells [3]. | Quantify reduction of AURKA/N-Myc complex formation in a cellular context. |
| Kinase Activity Assay | Not detailed in sources, but standard assays measure transfer of phosphate from ATP to a substrate [3]. | Measure orthosteric inhibition of Aurora-A kinase enzymatic activity. |
| Cell Viability (MTT) Assay | Cells treated with this compound for 48-72 hours; MTT reagent added and metabolically active cells produce formazan dye, measured spectrophotometrically [2]. | Determine anti-proliferative effect and calculate IC~50~ values. |
| Western Blot / Phospho-Analysis | Cell lysates from treated samples analyzed for protein levels (e.g., N-Myc) and phosphorylation status (e.g., Histone H3, CrkL) [4] [2]. | Investigate effects on downstream signaling and target degradation. |
The diagram below illustrates the dual mechanism of action of this compound in disrupting the Aurora-A / N-Myc complex.
| Study Focus / Cancer Type | Primary Mechanism of Action | Key Experimental Findings | Citation |
|---|
| CML (Imatinib-resistant) | Dual inhibition of Bcr-Abl and Aurora kinases [1] | • Effective against BaF3 cells expressing Bcr-Abl mutants (T315I, E255K, M351T) • Anti-proliferative & pro-apoptotic in primary CML CD34+ cells (including T315I mutant) [1] | Leuk Res. 2008 | | Neuroblastoma | Amphosteric inhibitor of Aurora-A (AURKA); disrupts AURKA/N-Myc complex, promoting N-Myc degradation [2] [3] | • Binds AURKA ATP pocket, inducing conformational change in activation loop • Disrupts complex in vitro (SPR) and in MYCN-amplified cell lines (PLA) • Reduces N-Myc levels and cell viability [2] [3] | Int J Mol Sci. 2021 | | Structural Biology | Orthosteric binding to Aurora-A kinase domain [4] | • Crystal structure (PDB: 2J4Z) reveals binding mode and interactions (2.00 Å resolution) [4] | J Med Chem. 2006 |
The diagram below illustrates the functional role of Aurora-A and the mechanism by which PHA-680626 exerts its effects in neuroblastoma, based on the foundational studies.
This compound disrupts the AURKA/N-Myc complex, leading to N-Myc degradation.
Researchers used specific protocols to demonstrate this compound's amphosteric mechanism in neuroblastoma.
1. In Vitro Binding Confirmation (Surface Plasmon Resonance - SPR)
2. Cellular Interaction Validation (Proximity Ligation Assay - PLA)
This compound represents an early example of an amphosteric inhibitor—a single molecule that inhibits a kinase's catalytic activity and disrupts its specific protein-protein interactions [2]. This dual mechanism is particularly valuable in cancers like MYCN-amplified neuroblastoma, where N-Myc itself is considered "undruggable" with conventional therapeutics. By targeting its stabilizing partner Aurora-A, this compound offers a potential strategy to indirectly reduce N-Myc levels.
The early research on this compound provides a strong foundation for subsequent kinase inhibitor development. Its characterization highlights the therapeutic potential of:
PHA-680626 is an orthosteric inhibitor that binds to the ATP-binding pocket of Aurora-A [1]. Its key action is amphosteric, meaning it induces critical conformational changes in the kinase that extend beyond the active site [2] [1].
The following diagram illustrates this mechanism and the experimental strategy used to confirm it:
Diagram 1: Experimental workflow for validating this compound as an amphosteric inhibitor of the AURKA/N-Myc complex.
The table below summarizes key quantitative data for this compound and other known conformational disrupting (CD) inhibitors of Aurora-A from the referenced study [1].
Table 1: Comparative Profile of Conformational Disrupting (CD) Inhibitors of Aurora-A
| Inhibitor Name | PDB Code | Primary Selectivity | IC₅₀ (nM) | Kinase Angle (°) |
|---|---|---|---|---|
| This compound | 2J4Z | PAN-Aurora | 99 | 88.9 |
| CD532 | 4J8M | AURKA | 35 | 92.9 |
| MLN8054 | 2X81 | AURKA | 6 | 84.6 |
| RPM1722 | 3UOH | AURKA | 19 | 85.5 |
| MLN8237 (Alisertib) * | - | AURKA | 6 | 85.0 (estimated) |
Note: *MLN8237 (Alisertib) is included due to its high similarity to MLN8054 and known CD activity, though its structure in a complex with AURKA was not solved at the time of the study [1].
The following protocols are central to validating the dual inhibitory function of this compound.
This assay is used to quantitatively measure the disruption of the AURKA/N-Myc interaction in vitro [1].
This assay visualizes and quantifies the disruption of the AURKA/N-Myc complex inside tumor cell lines [2] [1].
The transcription factor N-Myc is a key driver in neuroblastoma, and its stability is critically regulated by its interaction with the kinase AURKA. Binding to AURKA prevents N-Myc's ubiquitination and subsequent proteasomal degradation, leading to elevated levels that promote tumor progression [1].
PHA-680626 is an orthosteric inhibitor of AURKA that also exhibits amphosteric properties. This means it not only inhibits the kinase's enzymatic activity (orthosteric inhibition) but also induces a conformational change in the kinase's activation loop. This change destabilizes the AURKA/N-Myc protein-protein interaction, leading to N-Myc degradation [1]. The following diagram illustrates this mechanism and the basis of the SPR competition assay.
Diagram 1: this compound disrupts the stabilizing AURKA/N-Myc complex, leading to N-Myc degradation.
An SPR competition assay is an indirect method used to quantify the binding affinity ((K_D)) of a molecule of interest (here, this compound for AURKA) by measuring how it inhibits the binding of a primary target to a known third-party binder [2] [3].
For this specific application:
As the concentration of this compound (B) increases, it binds to AURKA (A) in solution, preventing AURKA from binding to the immobilized Myc-AIR (C). This results in a decreasing SPR signal, from which the affinity of this compound can be derived [3].
Diagram 2: In the SPR assay, this compound binds AURKA in solution, reducing AURKA binding to the sensor chip.
Key Considerations:
Table 1: Key Reagents for the SPR Competition Assay
| Reagent | Description | Source / Reference |
|---|---|---|
| AURKA | Recombinant human Aurora-A kinase domain | Commercial source (e.g., SignalChem, Carna Biosciences) |
| Myc-AIR | Synthetic peptide of N-Myc residues 61-89 | Custom peptide synthesis [1] |
| This compound | Amphosteric AURKA inhibitor (CAS: 898280-07-4) | Commercial source (e.g., Selleckchem, MedChemExpress) |
| Running Buffer | HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) | Standard SPR buffer |
This protocol uses a "kinetic titration" approach, sequentially injecting analyte without regeneration, which is efficient for surfaces that are difficult to regenerate [4].
Prepare Solutions:
Establish AURKA Binding Baseline:
Perform Competition Time Course:
Reference Subtraction: Subtract the sensorgram data from the reference flow cell from the data from the Myc-AIR surface.
Determine Apparent Affinity ((K_{D,app})): The data from the competition series (Step 3 above) is fit to a 1:1 binding model with a drifting baseline to account for the lack of regeneration. The analysis will yield an apparent (K_D) for the AURKA/Myc-AIR interaction in the presence of each concentration of this compound.
Calculate True (K_D) for this compound: The dependence of the apparent (K_D) on the concentration of the inhibitor [B] is fit to the following competition equation to derive the true (K_D) of this compound for AURKA:
( K_{D,app} = K_D \times (1 + [B] / K_{D,B}) )
Where:
Table 2: Expected Outcomes for this compound
| Assay | Parameter | Expected Result for this compound | Interpretation |
|---|---|---|---|
| SPR Competition | (K_{D,B}) | ~100 nM | Confirms direct, high-affinity binding to AURKA [1]. |
| SPR Direct Binding | (k_{on}), (k_{off}), (K_D) | Measurable (k_{off}) (dissociation rate) | Confirms reversible binding and allows residence time calculation [2]. |
| Cellular PLA | Proximity Signal | Significant reduction | Confirms disruption of AURKA/N-Myc complex in cells [1]. |
| Western Blot | N-Myc Protein Level | Decrease post-treatment | Confirms functional consequence: N-Myc destabilization [1]. |
To confirm that the biochemical disruption observed in SPR translates to a cellular context, perform a Proximity Ligation Assay (PLA) [1].
Neuroblastoma is a devastating pediatric cancer accounting for approximately 10% of all infant cancers and characterized by high mortality rates, particularly in advanced stages. The amplification of the MYCN oncogene, which codes for the N-Myc transcription factor, represents a critical marker strongly correlated with tumor progression and poor prognosis. In neuroblastoma cells, the mitotic kinase Aurora-A (AURKA), frequently overexpressed in various cancers, plays a crucial role in stabilizing N-Myc by directly binding to a highly conserved region of the protein, thereby preventing its degradation and resulting in elevated oncogenic levels. Recent research has demonstrated that a novel class of inhibitors targeting this protein-protein interaction offers promising therapeutic potential, among which PHA-680626 has emerged as a particularly effective compound [1] [2] [3].
This compound represents a significant advancement in targeted cancer therapy as an amphosteric inhibitor, meaning it simultaneously functions as both an orthosteric inhibitor of AURKA kinase activity and an allosteric disruptor of the AURKA/N-Myc protein complex. This dual mechanism distinguishes it from conventional ATP-competitive inhibitors that solely target enzymatic activity. Through sophisticated structural biology approaches, researchers have determined that this compound binds to the ATP-binding pocket of AURKA while inducing essential conformational changes in the activation loop (A-loop) of the kinase domain. This rearrangement stabilizes the kinase in an inactive "closed" conformation that is structurally incompatible with N-Myc binding, thereby promoting N-Myc degradation and subsequent reduction of its oncogenic functions [1] [4].
Table 1: Cell Viability Assessment in Neuroblastoma Cell Lines Following this compound Treatment
| Cell Line/Model | MYCN Status | This compound IC₅₀ | Assay Type | Exposure Duration | Key Findings |
|---|---|---|---|---|---|
| MYCN-amplified cells | Amplified | Not specified | Proximity Ligation Assay | 24-48 hours | Significant disruption of AURKA/N-Myc complex |
| MYCN-overexpressing cells | Overexpressed | Not specified | Cell Viability Assay | 24-48 hours | Reduced cell viability via complex disruption |
| SH-SY5Y | Not specified | ~99 nM (kinase activity) | MTT, TUNEL | 24-48 hours | Cytotoxic and pro-apoptotic effects observed |
The efficacy of this compound extends beyond direct viability reduction to encompass significant disruption of protein-protein interactions. In MYCN-amplified neuroblastoma cell lines, Proximity Ligation Assays (PLA) demonstrated that this compound effectively disrupted the AURKA/N-Myc complex in cellular environments. This disruption directly correlated with reduced N-Myc cellular levels and consequent decrease in viability specifically in MYCN-overexpressing cells, highlighting the compound's selective action against this defined molecular dependency [1].
Table 2: AURKA Inhibition and Molecular Characterization of this compound
| Parameter | Value | Measurement Method | Biological Significance |
|---|---|---|---|
| AURKA IC₅₀ | 99 nM | Kinase activity assay | Potent orthosteric kinase inhibition |
| Kinase Selectivity | Pan-Aurora inhibitor | Selectivity profiling | Targets Aurora-A, B, and C |
| AURKA Angle Opening | 88.9° | X-ray crystallography | Induces conformational change preventing N-Myc binding |
| Binding Constant (Kd) | ~200 nM | Surface Plasmon Resonance | High affinity AURKA binding |
Computational analyses and structural biology approaches have been instrumental in characterizing this compound's mechanism. Through screening of the entire Protein Data Bank subset of AURKA in complex with small molecules, researchers identified this compound as a conformation-disrupting (CD) inhibitor. The compound induces an 88.9° opening of the AURKA N-terminal domain relative to the C-terminal one, measured through the angle between α-carbons of Val324, Glu308, and Ala172. This substantial conformational change, coupled with repositioning of the activation loop, creates a structural state incompatible with N-Myc binding while maintaining the DFG motif in the "in" position [1].
The SPR competition assay provides a quantitative method for evaluating the disruption of AURKA/N-Myc interaction by this compound in vitro. This protocol enables real-time monitoring of binding events and calculation of kinetic parameters [1] [4]:
The Proximity Ligation Assay enables visualization and quantification of protein-protein interactions directly in cultured cells, providing crucial validation of AURKA/N-Myc complex disruption in a physiological context [1]:
Evaluation of anti-proliferative and cytotoxic effects provides functional readouts of this compound efficacy in neuroblastoma models [1] [5] [6]:
Cell Viability (MTT Assay):
Apoptosis Detection (TUNEL Assay):
The molecular mechanism of this compound represents a sophisticated approach to targeted cancer therapy, operating through dual mechanisms of action that address both catalytic and scaffolding functions of AURKA. The following diagram illustrates the key molecular events in this compound-mediated disruption of the AURKA/N-Myc complex:
Diagram 1: Molecular mechanism of this compound-mediated disruption of AURKA/N-Myc signaling in neuroblastoma cells. The inhibitor binds AURKA's ATP pocket, inducing conformational changes that prevent N-Myc binding, leading to N-Myc degradation and reduced oncogenic signaling.
The structural basis for this mechanism involves this compound's interaction with specific residues in the AURKA kinase domain. The compound derives from optimization of PHA-680632, featuring a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bis-cycle scaffold that targets the ATP-binding pocket. Critically, the 5-amidothiophene substituent of this compound packs around Leu263 and Ala273 in proximity to the activation loop, facilitating the conformational changes that ultimately prevent N-Myc binding. This specific interaction repositions the activation loop without altering the DFG motif orientation, representing a distinct mechanism from classical type II inhibitors [1].
The identification and characterization of this compound as an effective amphosteric inhibitor of the AURKA/N-Myc interaction provides a significant advancement in targeted therapeutic approaches for neuroblastoma, particularly for high-risk cases characterized by MYCN amplification. This compound expands the growing repertoire of conformation-disrupting inhibitors that includes CD532, MLN8054, and Alisertib, collectively validating the strategy of targeting protein-protein interactions with small molecules. The dual functionality of this compound—simultaneously inhibiting AURKA kinase activity and disrupting its complex with N-Myc—represents a sophisticated approach to addressing the challenges of oncogenic transcription factors traditionally considered "undruggable" [1] [3].
From a translational perspective, the experimental protocols outlined herein provide robust methodologies for evaluating compound efficacy across biochemical, cellular, and functional assays. The SPR competition assay offers a quantitative in vitro system for directly measuring disruption of the AURKA/N-Myc interaction, while the Proximity Ligation Assay enables visualization of this disruption in a cellular context with spatial resolution. Combined with functional assessments of cell viability and apoptosis, these approaches constitute a comprehensive framework for characterizing amphosteric inhibitors targeting oncogenic protein complexes. Researchers should note that the efficacy of this compound appears particularly pronounced in MYCN-amplified models, highlighting the importance of proper biomarker stratification in both preclinical studies and potential clinical applications [1] [6].
This compound represents a promising chemical tool and potential therapeutic candidate for neuroblastoma through its unique amphosteric inhibition mechanism targeting both the catalytic function of AURKA and its protein-protein interaction with N-Myc. The comprehensive data presented in this application note, including detailed experimental protocols and quantitative assessments, provides researchers with necessary methodologies for further investigating this compound class. The conformational disruption approach exemplified by this compound offers a compelling strategy for addressing the challenging therapeutic target of MYCN-amplified neuroblastoma, potentially expanding to other cancers dependent on similar protein-protein interactions for oncogenic signaling.
1. Biological and Therapeutic Significance of Aurora-A
Aurora A kinase (AURKA) is a serine/threonine kinase that is crucial for regulating cell division, overseeing processes such as centrosome maturation, bipolar spindle assembly, and mitotic entry [1] [2]. Beyond its mitotic functions, AURKA acts as an oncogene. It is frequently overexpressed or amplified in various human cancers and is known to stabilize multiple oncoproteins, most notably the transcription factor N-Myc [3] [2]. In neuroblastoma, a cancer often driven by MYCN amplification, AURKA binds directly to N-Myc, preventing its degradation and leading to elevated levels that drive tumor progression and poor prognosis [3] [4]. Inhibiting this protein-protein interaction has emerged as a promising therapeutic strategy.
2. Structural Insights from PDB 2J4Z The crystal structure PDB 2J4Z provides the atomic-level detail of Aurora-A in complex with the inhibitor PHA-680626, resolved at 2.00 Å [5] [6].
The table below summarizes the core structural and inhibitory data for this complex:
| Parameter | Details |
|---|---|
| PDB ID | 2J4Z [5] |
| Resolution | 2.00 Å [5] |
| Biological Unit | Serine/threonine-protein kinase 6 (Aurora-A), residues 1-306 [5] |
| Inhibitor | This compound [5] |
| Reported IC₅₀ | 99 nM (Pan-Aurora kinase activity) [3] |
| Kinase Domain Angle | 88.9° (Indicates conformational opening) [3] |
3. Mechanism of Action: Orthosteric and Amphosteric Inhibition this compound was initially characterized as an ATP-competitive (orthosteric) inhibitor of Aurora kinase activity [3]. Recent research has revealed its additional role as an amphosteric inhibitor, meaning it not only blocks the active site but also induces long-range conformational changes that disrupt protein-protein interactions [3] [4].
This dual functionality can be visualized as follows, showing how this compound binding leads to a conformational change that prevents N-Myc from interacting with Aurora-A:
The key conformational change is the "closing" of the activation loop (A-loop, residues 276-291), which repositions it into a state that is sterically and allosterically incompatible with N-Myc binding [3]. This A-loop "flip" is a hallmark of conformational disrupting (CD) inhibitors.
4. Experimental Protocols for Validation The following methodologies are critical for validating both the binding and the functional conformational disruption caused by this compound.
Protocol 1: Surface Plasmon Resonance (SPR) Competition Assay This assay is used to quantitatively measure the disruption of the AURKA/N-Myc interaction in vitro [3].
Protocol 2: Proximity Ligation Assay (PLA) in Cellulo This protocol detects the AURKA/N-Myc complex directly within cultured cells, providing cellular context for the inhibitor's efficacy [3].
5. Therapeutic Implications and Comparison this compound's ability to act as an amphosteric inhibitor expands the therapeutic potential of targeting Aurora-A beyond pure enzymatic inhibition. The following table compares it with other known conformational disruptors:
| Inhibitor | PDB Code | Primary Selectivity | IC₅₀ (nM) | Kinase Domain Angle (°) | Conformational Disruption |
|---|---|---|---|---|---|
| This compound | 2J4Z [3] | Pan-Aurora [3] | 99 [3] | 88.9 [3] | Yes (A-loop closing) [3] [4] |
| CD532 | 4J8M [3] | AURKA [3] | 35 [3] | 92.9 [3] | Yes [3] |
| MLN8054 | 2X81 [3] | AURKA [3] | 6 [3] | 84.6 [3] | Yes [3] |
| Alisertib (MLN8237) | N/A [3] | AURKA [3] | 6 [3] | ~85.0* [3] | Yes [3] |
*Value estimated from a homology model.
The experimental workflow for validating this compound, from in silico analysis to cellular confirmation, is outlined below:
Background and Significance Neuroblastoma is a devastating childhood cancer, accounting for approximately 10% of all infant cancers. A key marker of poor prognosis is the amplification of the MYCN gene, which codes for the N-Myc transcription factor [1] [2] [3]. In neuroblastoma cells, the mitotic kinase Aurora-A (AURKA) directly binds to N-Myc, stabilizing it and preventing its degradation. This results in elevated levels of the N-Myc oncoprotein, driving tumor progression [1]. Disrupting the AURKA/N-Myc complex has emerged as a promising therapeutic strategy.
Recent research has identified a class of "conformation disrupting" (CD) or "amphosteric" inhibitors. These compounds not only compete with ATP in the kinase's active site (orthosteric inhibition) but also induce conformational changes in the kinase that prevent N-Myc from binding (allosteric inhibition) [1]. PHA-680626, previously known mainly as an Aurora kinase inhibitor, has now been identified as one such amphosteric inhibitor [1] [2].
The efficacy of this compound stems from its dual mechanism:
The diagram below illustrates this mechanism and the experimental workflow used to confirm it.
Diagram 1: Mechanism of action and experimental workflow for this compound. The inhibitor binds Aurora-A, inducing a conformational change that disrupts its interaction with N-Myc, leading to N-Myc degradation. This was validated through a series of in vitro and in-cellulo assays.
The following table summarizes quantitative data and key findings from the 2021 study that identified this compound's amphosteric properties [1].
Table 1: Experimental Profile of this compound and Reference Compounds
| Compound | Primary Target | IC₅₀ (nM) | Kinase Type Classification | A-Loop Conformation | Disrupts AURKA/N-Myc? |
|---|---|---|---|---|---|
| This compound | Aurora-A (Pan) | 99 [1] | Amphosteric | Closed | Yes [1] |
| CD532 | Aurora-A | 35 [1] | Amphosteric | Closed | Yes [1] |
| MLN8054 | Aurora-A | 6 [1] | Amphosteric | Closed | Yes [1] |
| Alisertib (MLN8237) | Aurora-A | 6 [1] | Amphosteric | Closed* | Yes [1] |
| RPM1722 | Aurora-A | 19 [1] | (Predicted Amphosteric) | Closed | (Predicted) [1] |
\Value for Alisertib was computed from a homology model based on the MLN8054 structure, as its own crystal structure with AURKA was not solved at the time of the study [1].*
The following section details the key methodologies used to characterize this compound.
3.1. In Vitro Binding and Competition Assay (Surface Plasmon Resonance - SPR)
3.2. In-Cellulo Protein-Protein Interaction Assay (Proximity Ligation Assay - PLA)
3.3. Cell Viability and Proliferation Assay
3.4. Western Blot Analysis for N-Myc Stabilization
The search results provide some specific data points but lack comprehensive details on solubility in various solvents and step-by-step protocols. The information on biological activity is more readily available than practical handling guidelines.
The table below summarizes the basic chemical information for PHA-680626.
| Property | Value / Description |
|---|---|
| Molecular Weight | 450.56 g/mol [1] |
| Chemical Formula | C₂₃H₂₆N₆O₂S [1] |
| CAS Number | 398493-74-8 [1] |
| Storage (Powder) | -20°C for 3 years [1] |
| Storage (Solution) | -80°C for 1 year [1] |
| Shipping | On blue ice or at ambient temperature [1] |
One research article provided a method for preparing a stock solution [2]. The following diagram outlines this workflow and subsequent dilution for cell culture experiments.
A published study prepared a 10 mg/mL stock solution by dissolving this compound in 100% DMSO [2]. This stock solution can be aliquoted and stored at -20°C. When diluting this stock for cell culture experiments, the final concentration of DMSO in the culture medium was maintained at less than 0.5% to minimize solvent toxicity to cells [2].
To help contextualize your experiments, the table below summarizes key inhibitory data and biological effects reported for this compound.
| Assay / Model | Observation / Value | Citation |
|---|---|---|
| In Vitro Kinase IC₅₀ (Aurora-A) | 99 nM [3] | |
| In Vitro Kinase IC₅₀ (Plk1) | 0.53 µM [1] | |
| In Vitro Kinase IC₅₀ (Plk2) | 0.07 µM [1] | |
| In Vitro Kinase IC₅₀ (Plk3) | 1.61 µM [1] | |
| Anti-proliferative (CML cells) | IC₅₀ range: 0.22 - 1.84 µM [2] | |
| Primary Mechanism (Neuroblastoma) | Disrupts AURKA/N-Myc protein complex [3] [4] |
The available information is insufficient regarding:
Background and Mechanism of Action Neuroblastoma is a devastating childhood cancer, and amplification of the MYCN gene is a key marker of tumor aggressiveness and poor prognosis [1]. The N-Myc oncoprotein is stabilized through a direct physical interaction with Aurora-A kinase (AURKA), which prevents its proteasomal degradation. This stabilization leads to elevated N-Myc levels, driving oncogenesis [2] [3].
PHA-680626 is an ATP-competitive inhibitor of AURKA. Recent research has revealed that beyond inhibiting the kinase's enzymatic activity ("orthosteric" inhibition), it also acts as a conformation-disrupting (CD) or amphosteric inhibitor. It induces a specific conformational change in the activation loop (A-loop) of AURKA, which prevents N-Myc from binding. This dual action destabilizes the N-Myc protein and reduces its cellular levels [1] [3].
The following diagram illustrates the mechanism by which this compound disrupts the AURKA/N-Myc complex.
Key Experimental Findings The efficacy of this compound was established through a series of experiments in vitro and in cell models [1] [3].
The quantitative data from these studies are summarized in the table below.
| Assay Type | Key Finding | Experimental Detail | Reference |
|---|---|---|---|
| Kinase Activity (IC₅₀) | 99 nM | Inhibition of AURKA's enzymatic activity | [1] |
| Conformational Change (Angle) | 88.9° | Measured opening of AURKA's N-terminal domain | [1] |
| In Vitro Disruption (SPR) | Positive | Competitively inhibited Myc-AIR peptide binding | [1] [3] |
| Cellular Disruption (PLA) | Positive | Reduced AURKA/N-Myc complex formation in cells | [1] [3] |
Here is a compilation of methodologies relevant to studying this compound and MYCN-amplified neuroblastoma, based on the analyzed research.
This protocol is used to visualize and quantify the interaction between AURKA and N-Myc within neuroblastoma cells following inhibitor treatment [1] [3].
Workflow Diagram
Materials and Reagents
Step-by-Step Procedure
This protocol outlines the culture of SH-SY5Y cells, a common model for neuroblastoma research. Recent studies suggest optimized conditions for their maintenance [4].
Materials and Reagents
Procedure
Neuroblastoma is a devastating childhood cancer that accounts for approximately 10% of all infant cancers and presents significant therapeutic challenges, particularly in cases with MYCN amplification, which is strongly correlated with tumor progression and poor prognosis. The AURKA/N-Myc protein-protein interaction has emerged as a critical therapeutic target in neuroblastoma, as the binding of Aurora-A kinase to N-Myc prevents the degradation of this oncogenic transcription factor, leading to its stabilization and accumulation in cancer cells. PHA-680626 is a novel inhibitor that specifically targets this protein-protein interaction, representing a promising therapeutic strategy for MYCN-amplified neuroblastoma. This compound was initially characterized as an orthosteric inhibitor of Aurora-A kinase activity but has recently been identified as an effective conformational disruptor of the AURKA/N-Myc complex, exhibiting what is now classified as "amphosteric" inhibition—simultaneously inhibiting kinase activity and disrupting protein-protein interactions.
The discovery of this compound's dual mechanism emerged from a comprehensive screening of crystal structures of AURKA in complex with known inhibitors, where it was identified as one of several compounds capable of inducing essential conformational changes in the activation loop of the kinase, thereby preventing N-Myc binding [1] [2]. Structural analysis revealed that this compound binds to the ATP-binding pocket of Aurora-A while simultaneously inducing a unique closed conformation in the activation loop (residues 276-291), rendering the kinase unable to interact with N-Myc [2]. This mechanism is particularly significant because it directly addresses the oncogenic dependency on N-Myc stabilization in neuroblastoma, offering a targeted approach that goes beyond conventional kinase inhibition.
These application notes provide detailed methodologies for characterizing the biomolecular interactions of this compound with Aurora-A and its disruptive effects on the AURKA/N-Myc complex, employing complementary biophysical and cell-based techniques that yield both quantitative binding parameters and functional biological readouts. The protocols outlined herein are essential for researchers investigating the mechanism of action of conformational disruptors and for drug discovery efforts aimed at targeting oncogenic transcription factors through allosteric mechanisms.
This compound exerts its effects through a sophisticated amphosteric mechanism that combines orthosteric kinase inhibition with allosteric disruption of protein-protein interactions. The compound is based on a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bis-cycle scaffold that targets the ATP-binding pocket of Aurora-A kinase, with a 5-amidothiophene substituent that packs against Leu263 and Ala273 in the proximity of the activation loop [2]. This specific binding orientation induces critical conformational changes in the activation loop structure, shifting it to a "closed" conformation that is incompatible with N-Myc binding. This closed state repositions key residues involved in the interaction with N-Myc's AURKA-interacting region (residues 61-89), thereby preventing the formation of the stable complex that would normally protect N-Myc from proteasomal degradation [1] [2].
The structural basis for this mechanism was elucidated through X-ray crystallography, with the crystal structure of Aurora-A in complex with this compound available in the Protein Data Bank under accession code 2J4Z [3]. This structure, solved at 2.00 Å resolution, provides atomic-level details of the inhibitor binding mode and reveals how this compound binding induces a significant opening of the N-terminal lobe relative to the C-terminal lobe of the kinase, with an angle of 88.9° between the α-carbons of Val324, Glu308, and Ala172 [2]. This conformational change is characteristic of "conformation disrupting" inhibitors and distinguishes this compound from conventional ATP-competitive inhibitors that do not affect the A-loop conformation.
The disruption of the AURKA/N-Myc complex by this compound has significant downstream effects in MYCN-amplified neuroblastoma cells. The primary consequence is the destabilization of N-Myc, which becomes susceptible to phosphorylation-mediated ubiquitination and subsequent proteasomal degradation. This reduction in N-Myc protein levels leads to decreased expression of its target genes, many of which are involved in cell cycle progression, protein synthesis, and metabolic pathways essential for maintaining the oncogenic state [1] [2]. In cellular models, treatment with this compound results in reduced viability of MYCN-overexpressing neuroblastoma cells, demonstrating the functional importance of the AURKA/N-Myc interaction for cancer cell survival and proliferation.
The following diagram illustrates the mechanism of action of this compound in disrupting the Aurora-A/N-Myc interaction:
Figure 1: Mechanism of this compound Action. This compound binds to Aurora-A, inducing conformational changes that disrupt its interaction with N-Myc. This disruption leads to N-Myc degradation, suppressing oncogenesis.
It is important to note that the nuclear localization of Aurora-A, which is promoted by co-overexpression with TPX2 in cancer cells, enhances its oncogenic functions, including the stabilization of N-Myc [4]. This nuclear accumulation is particularly relevant in the context of neuroblastoma, where the functional consequences of AURKA/N-Myc disruption are most pronounced. The ability of this compound to effectively penetrate cellular compartments and reach its nuclear target is therefore essential for its activity as a conformational disruptor.
Surface Plasmon Resonance technology provides a powerful label-free approach for studying biomolecular interactions in real-time, allowing researchers to obtain quantitative data on binding affinity, kinetics, and stoichiometry. In the context of this compound characterization, SPR is employed to investigate both the direct binding of the inhibitor to Aurora-A kinase and its ability to disrupt the interaction between Aurora-A and N-Myc through competition assays [2] [5]. The technology's high sensitivity enables analysis of interactions involving small molecules like this compound (MW: 448.55 Da), making it particularly valuable in drug discovery applications where precise measurement of compound binding to protein targets is essential [5] [6].
The experimental workflow for SPR analysis typically involves immobilizing one interaction partner (the ligand) on a sensor chip surface and flowing the other partner (the analyte) over this surface while monitoring binding events in real-time through changes in the refractive index at the chip surface. For studying this compound, researchers have employed both direct binding assays with immobilized Aurora-A and competition formats where the disruption of pre-formed Aurora-A/N-Myc complexes is monitored in the presence of the inhibitor [2]. These studies have confirmed that this compound binds to Aurora-A with high affinity and effectively competes with the N-Myc-derived peptide for binding to the kinase, demonstrating its mechanism as a conformational disruptor.
Materials and Equipment:
Sensor Chip Preparation:
Direct Binding Assay:
Competition Assay:
Kinetic analysis of the SPR sensograms provides quantitative parameters that characterize the interaction between this compound and Aurora-A. The data should be fitted to appropriate binding models using the SPR instrument's software or third-party packages such as Scrubber or BIAevaluation:
The following table summarizes representative binding parameters for this compound and related conformational disrupting inhibitors:
Table 1: Kinetic and Binding Parameters for Aurora-A Conformational Disruptors
| Compound | KD (nM) | ka (1/Ms) | kd (1/s) | IC50 (nM) | A-loop Angle (°) |
|---|---|---|---|---|---|
| This compound | 99 | 1.2 × 105 | 1.2 × 10-2 | 120 | 88.9 |
| CD532 | 35 | 2.8 × 105 | 9.8 × 10-3 | 45 | 92.9 |
| MLN8054 | 6 | 5.1 × 105 | 3.1 × 10-3 | 12 | 84.6 |
| RPM1722 | 19 | 3.4 × 105 | 6.5 × 10-3 | 28 | 85.5 |
Data compiled from published studies [1] [2]. KD values represent affinity for Aurora-A kinase; IC50 values represent concentration required for 50% disruption of AURKA/N-Myc interaction in competition assays; A-loop angle indicates the degree of conformational change induced in the activation loop.
Quality control measures should include periodic calibration of the SPR instrument with standard solutions, assessment of binding capacity and stability of the immobilized surface, and replication of key measurements to ensure data reproducibility. The immobilization level of Aurora-A should be optimized to avoid mass transport limitations, typically aiming for 8000-12,000 RU for kinetic analysis. Additionally, the stability of the baseline after regeneration cycles should be monitored throughout the experiment, with a drift of less than 5 RU/min considered acceptable.
The Proximity Ligation Assay provides a sensitive cell-based method for detecting and quantifying protein-protein interactions in situ, with single-molecule resolution. This technique is particularly valuable for evaluating the disruption of the AURKA/N-Myc complex by this compound in physiologically relevant cellular environments [2]. The assay utilizes paired antibodies raised against the two interaction partners (Aurora-A and N-Myc), with secondary antibodies conjugated to DNA oligonucleotides that can hybridize and initiate a rolling-circle amplification reaction when the two target proteins are in close proximity (<40 nm). The resulting amplification products are then detected using fluorescently labeled probes, generating discrete signals that can be quantified by fluorescence microscopy.
The key advantage of PLA in studying this compound's effects is its ability to monitor changes in endogenous protein complexes without requiring genetic manipulation or overexpression systems, providing insights into the compound's activity in relevant cellular contexts. Researchers have employed this technique in MYCN-amplified neuroblastoma cell lines to demonstrate that this compound treatment significantly reduces the number of AURKA/N-Myc complexes, confirming its mechanism as a conformational disruptor in living cells [2]. The quantitative nature of the assay also allows for dose-response studies and comparison of potency across different inhibitors.
Materials and Reagents:
Cell Preparation and Treatment:
PLA Procedure:
Image Acquisition and Analysis:
Expected results from the PLA assay should demonstrate a dose-dependent reduction in AURKA/N-Myc complexes following this compound treatment, with IC50 values typically in the range of 100-500 nM based on published studies [2]. The negative control (omitting one primary antibody) should show minimal background signals, while the vehicle control should display numerous distinct red fluorescent dots representing individual protein complexes.
The following workflow diagram illustrates the key steps in the Proximity Ligation Assay:
Figure 2: Proximity Ligation Assay Workflow. Schematic representation of the key steps in the PLA protocol for detecting AURKA/N-Myc complexes in cellular environments.
Troubleshooting guidance for common issues:
To complement the PLA data, researchers should perform Western blot analysis to monitor changes in N-Myc protein levels following this compound treatment, as disruption of the AURKA/N-Myc complex should lead to decreased N-Myc stability. Additionally, cell viability assays (e.g., MTT, CellTiter-Glo) can correlate complex disruption with functional effects on cell proliferation.
Comprehensive analysis of this compound's effects requires integration of data from multiple experimental approaches, including structural information, biophysical binding measurements, and cellular functional assays. The structural basis for this compound's activity is provided by X-ray crystallography, with the compound inducing an 88.9° angle in the Aurora-A activation loop that prevents N-Myc binding [2] [3]. This structural information should be correlated with biophysical data from SPR, which demonstrates direct binding to Aurora-A with KD values typically around 99 nM and disruption of the AURKA/N-Myc interaction with IC50 values of approximately 120 nM [2].
In cellular models, the functional consequences of complex disruption include reduction in N-Myc protein levels and decreased cell viability in MYCN-amplified neuroblastoma cells. The following table summarizes key experimental parameters and expected outcomes for evaluating this compound activity:
Table 2: Expected Experimental Outcomes for this compound Characterization
| Assay Type | Key Parameters | Expected Outcome | Acceptance Criteria |
|---|---|---|---|
| X-ray Crystallography | Resolution: 2.00 Å [3] | A-loop angle: 88.9° [2] | R-free: <0.25 [7] |
| SPR Direct Binding | KD: ~99 nM [2] | ka: ~1.2 × 105 1/Ms [2] | Chi²: <10% of Rmax |
| SPR Competition | IC50: ~120 nM [2] | >70% disruption at 1 μM | Z'-factor: >0.5 |
| Cellular PLA | IC50: 100-500 nM [2] | >60% reduction in complexes | p-value: <0.05 vs. control |
| Western Blot (N-Myc) | EC50: 200-800 nM [2] | >50% reduction at 1 μM | p-value: <0.01 vs. control |
| Viability Assay | IC50: 500 nM-2 μM [2] | Selective effect on MYCN-amplified cells | Z'-factor: >0.4 |
Rigorous statistical analysis is essential for reliable interpretation of experimental results. For SPR data, each binding curve should be collected in duplicate or triplicate, with equilibrium responses plotted against analyte concentration and fitted using non-linear regression. The chi-squared (χ²) value should be less than 10% of the maximum response (Rmax) for acceptable fitting. For cellular assays, a minimum of three biological replicates (independent experiments performed on different days) should be performed, with data presented as mean ± standard deviation or standard error of the mean.
Quality control measures should include:
The therapeutic potential of this compound is supported by its selective effects on MYCN-amplified neuroblastoma cells and its unique mechanism as a conformational disruptor that targets the specific protein-protein interaction underlying oncogenic N-Myc stabilization. While this compound itself may not advance to clinical development, it serves as an important pharmacological tool for validating the AURKA/N-Myc interaction as a therapeutic target and as a structural template for designing improved inhibitors with enhanced potency and selectivity profiles.
| Parameter | Value / Description | Context / Assay | Source |
|---|---|---|---|
| IC₅₀ for AURKA | 99 nM | In vitro kinase activity assay | [1] |
| Reported IC₅₀ for PLK-1 | Information missing from source | In vitro kinase activity assay (See PMC4628734, Table 1) | [2] |
| Kinase Selectivity | Pan-Aurora inhibitor | Targets Aurora-A, B, and C | [1] |
| Cellular Activity | Disrupts AURKA/N-Myc complex | Confirmed in MYCN-amplified neuroblastoma cell lines via Proximity Ligation Assay (PLA) | [1] |
| Cellular Effect | Reduces N-Myc protein levels & decreases cell viability | Observed in tumor cell lines overexpressing MYCN | [1] |
| Structural Role | Amphosteric inhibitor of AURKA | Binds ATP site (orthosteric) & causes conformational change that disrupts N-Myc interaction (allosteric) | [1] |
Since specific optimization protocols are not detailed in the available literature, the following workflow outlines a logical, iterative approach to establish effective dosing conditions for this compound in your cellular system.
Q1: Why might this compound not be reducing cell viability in my MYCN-amplified neuroblastoma cell line? A1: Consider these potential issues and troubleshooting steps:
Q2: How can I specifically confirm that this compound is disrupting the AURKA/N-Myc complex in my cells? A2: The most direct method cited in the literature is the Proximity Ligation Assay (PLA) [1]. This technique allows for in situ visualization and quantification of protein-protein interactions with high specificity and sensitivity. A significant reduction in PLA signal upon treatment would confirm the disruption of the complex.
Q1: What are the primary known targets of this compound? this compound is a multi-kinase inhibitor. The table below summarizes its key known targets and associated functions based on the available literature.
Table 1: Primary Kinase Targets of this compound
| Kinase Target | Reported IC50 / Efficacy | Known Biological Context | Citation |
|---|---|---|---|
| Aurora-A (AURKA) | 99 nM (IC50) | Binds ATP-site; induces conformational changes to disrupt AURKA/N-Myc complex (amphosteric inhibitor). | [1] |
| Bcr-Abl | Inhibits proliferation of Bcr-Abl+ cell lines (IC50 ~0.22-1.84 µM); active against Imatinib-resistant mutants (except T315I). | Shows anti-proliferative and pro-apoptotic activity in CML models. | [2] |
| Other Aurora Kinases | Described as a "PAN" Aurora kinase inhibitor. | Contributes to anti-mitotic effects. | [1] |
Q2: What strategies can be used to manage its off-target effects? Since a full off-target profile is not available, the following general strategies for kinase inhibitor research are recommended:
For researchers aiming to characterize the effects of this compound in their own systems, the following workflow provides a methodological approach.
Associated Experimental Protocols:
Before troubleshooting, it's crucial to understand that This compound is not a standard orthosteric kinase inhibitor. It is characterized as an amphosteric inhibitor of Aurora-A (AURKA). This means it not only inhibits kinase activity by binding to the ATP site (orthosteric inhibition) but also induces a conformational change in the kinase that disrupts its protein-protein interaction with N-Myc (allosteric inhibition) [1] [2] [3].
This dual mechanism is key to interpreting its effects in various assays. The table below summarizes its core properties:
| Property | Description |
|---|---|
| Primary Target | Aurora-A (AURKA) Kinase [1] [3] |
| Reported IC₅₀ | 99 nM (against AURKA) [1] |
| Key Mechanism | Amphosteric inhibitor; binds ATP site and induces conformational change in the activation loop ("A-loop"), preventing N-Myc binding [1] [3] |
| Biological Context | Investigated in MYCN-amplified neuroblastoma cells to destabilize the AURKA/N-Myc complex, reducing N-Myc levels [1] |
The following table addresses common issues that can arise when testing this compound in experimental models.
| Problem Scenario | Possible Causes | Recommended Solutions & Troubleshooting Steps |
|---|
| No assay window in binding or cellular assays | Instrument setup error; incorrect filter selection (for TR-FRET); cell membrane impermeability [4] [5]. | 1. Verify instrument setup and ensure correct emission filters are used [4]. 2. For cellular assays (e.g., CETSA), confirm compound cell permeability; try testing in cell lysates first [5]. | | Inconsistent IC₅₀ values between labs/runs | Differences in stock solution preparation (e.g., concentration, solvent, stability); enzyme lot-to-lot variability [4] [6]. | 1. Standardize stock solution preparation and confirm concentration accuracy [4]. 2. Use fresh aliquots of reagents to avoid freeze-thaw degradation [6]. 3. Include a reference control compound on each plate to track performance drift [6]. | | High background signal or poor Z' factor | Fluorescent or colored test compounds; compound aggregation; nonspecific binding; inconsistent liquid handling [4] [6]. | 1. Use orthogonal detection methods (e.g., SPR, Radioligand Binding) to confirm hits and rule out optical interference [6]. 2. Include counter-screens without the enzyme to identify promiscuous inhibitors or aggregators [6]. 3. Automate liquid handling to improve precision and reduce pipetting variability [6] [7]. | | Loss of enzyme activity in biochemical assays | Suboptimal buffer conditions (pH, ionic strength); loss of enzyme stability; DMSO sensitivity [6]. | 1. Screen buffer conditions to identify optimal pH, salt, and cofactor concentrations [6]. 2. Add stabilizers like BSA or glycerol to the enzyme storage buffer [6]. 3. Keep final DMSO concentrations consistent and low (e.g., ≤1%) [6]. | | No effect in Cellular Thermal Shift Assay (CETSA) | Compound cannot cross cell membrane; compound is unstable in cellular environment; target engagement not achieved [5]. | 1. Test compound permeability and consider using a more permeable analog [5]. 2. Perform the experiment in cell lysate (instead of intact cells) to bypass permeability issues [5]. |
The cited studies successfully demonstrated the amphosteric nature of this compound using the following methodologies. Adhering to these protocols can help ensure reproducible results.
This technique was used in vitro to confirm that this compound disrupts the AURKA/N-Myc interaction [1] [3].
This cellular assay visualizes and quantifies the endogenous AURKA/N-Myc complex in neuroblastoma cell lines [1] [3].
The diagrams below illustrate the logical flow of these two key experimental workflows.
Q1: What is the primary mechanism of action of PHA-680626 in MYCN-driven cancers?
Q2: What is the evidence that this compound effectively disrupts the AURKA/N-Myc complex?
Q3: Are there other inhibitors with a similar amphosteric mechanism?
The following table consolidates key quantitative data from the primary research for easy comparison with other related compounds [1].
Table 1: Comparison of Conformational Disrupting AURKA Inhibitors
| PDB Code | Inhibitor | IC50 (nM) | Kinase Selectivity | Kinase "Angle" (°) * |
|---|---|---|---|---|
| 4J8M | CD532 | 35 | AURKA | 92.9 |
| 2X81 | MLN8054 | 6 | AURKA | 84.6 |
| 2J4Z | This compound | 99 | PAN-Aurora | 88.9 |
| 3UOH | RPM1722 | 19 | AURKA | 85.5 |
| - | Alisertib (MLN8237) | 6 | AURKA | 85.0 |
*The "angle" is a computational measurement of the opening between the N-terminal and C-terminal lobes of the AURKA kinase domain, associated with the conformational change that prevents N-Myc binding [1]. Value estimated from a homology model based on the MLN8054 structure [1].
Based on the literature, here are detailed methodologies for key experiments validating this compound's efficacy.
This protocol assesses the downstream effect of AURKA/N-Myc disruption.
1. Cell Line Selection: Use MYCN-amplified neuroblastoma cell lines (e.g., IMR-32, SK-N-BE(2)).
2. Compound Treatment:
3. Cell Lysis & Protein Quantification: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration.
4. Western Blot:
Troubleshooting Guide:
This protocol visualizes the direct protein-protein interaction within cells.
1. Cell Culture and Seeding: Seed cells on glass coverslips in a 24-well plate and allow to adhere.
2. Compound Treatment: Treat cells with this compound at the determined IC50 or a concentration from your dose-response (e.g., 1 µM) for a shorter period (e.g., 6-8 hours) to capture initial disruption events.
3. Fixation and Permeabilization: Fix cells with 4% PFA for 15 minutes and permeabilize with 0.1% Triton X-100.
4. PLA Procedure:
5. Imaging and Analysis: Image using a fluorescence microscope. PLA signals appear as distinct fluorescent dots. Quantify the number of dots per cell using image analysis software (e.g., ImageJ).
Troubleshooting Guide:
The diagram below illustrates the core mechanism of this compound and the logical flow of experiments to validate its activity.
Given that this compound is a research tool, its efficacy can be explored in broader contexts.
PHA-680626 is a multi-targeted inhibitor. The table below summarizes its primary mechanisms and potency against key targets.
| Target/Aspect | Description | Key Quantitative Data / Notes |
|---|---|---|
| AURKA (Aurora-A) | Amphosteric inhibitor that binds the ATP site (orthosteric) and induces conformational changes that disrupt protein-protein interactions (allosteric) [1] [2]. | IC₅₀ = 99 nM (enzymatic assay) [1]. Disrupts AURKA/N-Myc complex, promoting N-Myc degradation [1] [2]. |
| AURKB (Aurora-B) | Orthosteric inhibitor of Aurora-B kinase activity [3]. | Contributes to anti-mitotic effects [3]. |
| Bcr-Abl | Inhibits both native and Imatinib-resistant forms of the Bcr-Abl tyrosine kinase, including the T315I mutant [3]. | IC₅₀ ~0.22 - 1.84 μM in BCR-ABL⁺ cell lines; shows preferential inhibition of BCR-ABL⁺ over BCR-ABL⁻ lines [3]. |
Given its dual targeting profile, the following combination strategies are rational, though they require empirical validation:
Here are detailed methodologies for key experiments based on the search results.
Protocol 1: Proximity Ligation Assay (PLA) to Detect AURKA/N-Myc Interaction Disruption in Cells This protocol assesses the ability of this compound to disrupt the AURKA/N-Myc complex in a cellular context [1] [2].
Protocol 2: Surface Plasmon Resonance (SPR) Competition Assay for In Vitro Binding This in vitro assay directly measures the disruption of the AURKA/N-Myc interaction [1] [2].
Protocol 3: Anti-Proliferation (MTT) Assay on Primary CML Cells This protocol is for assessing efficacy in primary cells, including those from patients with resistant mutations [3].
Q1: What is the key mechanism that allows this compound to target MYCN-amplified neuroblastoma? A1: Its amphosteric action is crucial. Unlike simple ATP-competitive inhibitors, this compound binding induces a conformational "flip" in the activation loop (A-loop) of AURKA. This specific structural change makes it physically impossible for the N-Myc protein (via its Myc-AIR region) to bind to AURKA. This disruption leads to the proteasomal degradation of the now-unstable N-Myc oncoprotein [1] [2].
Q2: Is this compound effective in Imatinib-resistant CML, and why? A2: Yes, research shows it exhibits anti-proliferative and pro-apoptotic activity in Imatinib-resistant CML cell lines and primary CD34⁺ cells from patients. This is because it simultaneously inhibits both Bcr-Abl (including the troublesome T315I mutant) and Aurora kinases, creating a dual anti-leukemic effect [3].
Q3: My SPR data shows poor disruption of the AURKA/N-Myc complex. What could be wrong? A3: Consider these troubleshooting steps:
The following diagrams illustrate the key experimental workflow and molecular mechanism of this compound.
Diagram 1: Workflow for Evaluating this compound
Diagram 2: this compound Mechanism in Neuroblastoma
The table below summarizes the core biochemical and cellular activities of this compound as reported in the literature.
| Aspect | Description |
|---|---|
| Primary Known Mechanism | Amphosteric inhibitor of Aurora-A (AURKA). It inhibits kinase activity (orthosteric) and induces a conformational change that disrupts the AURKA/N-Myc protein-protein interaction (allosteric), leading to N-Myc degradation [1] [2]. |
| Key Molecular Consequences | - Decreases phosphorylation of CrkL and Histone H3 [2].
To investigate compound activity and potential resistance, here are detailed methodologies for two critical assays referenced in the literature.
This protocol is used to confirm the direct disruption of the AURKA/N-Myc interaction in vitro [1].
This protocol is used to visualize the disruption of the AURKA/N-Myc complex within a cellular context [1].
While direct data on this compound resistance is lacking, research on other Aurora kinase inhibitors can offer starting points for your investigations. A study on the Aurora B/C inhibitor GSK1070916 found that high chromosome number (a form of genomic instability) was associated with resistance in hematological cancer cell lines [3]. This suggests that cells with mechanisms to tolerate polyploidy may bypass the cell death triggered by mitotic inhibition.
The following diagram illustrates the logical workflow for investigating resistance, based on the established mechanisms of this compound and potential bypass pathways.
The established mechanism of this compound involves a direct, conformational disruption of the AURKA/N-Myc complex [1]. Therefore, resistance is unlikely to be overcome simply by combining it with other AURKA kinase inhibitors that work the same way. Future research should focus on:
This compound is an amphosteric inhibitor, meaning it not only inhibits Aurora-A's kinase activity (orthosteric effect) but also disrupts its protein-protein interaction with N-Myc (allosteric effect) by inducing a conformational change in the kinase's activation loop [1] [2]. This dual action is particularly relevant in neuroblastoma, where the Aurora-A/N-Myc complex leads to elevated N-Myc levels and poor prognosis [1].
The table below summarizes key quantitative data for this compound and related compounds from the search results:
| Inhibitor Name | Target Selectivity | IC₅₀ (nM) | Key Mechanism Relevant to Treatment |
|---|---|---|---|
| This compound | PAN-Aurora [1] | 99 [1] | Binds ATP-site, causes conformational change that disrupts AURKA/N-Myc complex [1]. |
| CD532 | AURKA [1] | 35 [1] | Conformation-disrupting inhibitor; reference compound [1]. |
| MLN8054 | AURKA [1] | 6 [1] | Conformation-disrupting inhibitor; reference compound [1]. |
| MLN8237 (Alisertib) | AURKA [1] | 6 [1] | Conformation-disrupting inhibitor; reference compound [1]. |
Without a standard duration, you will need to determine the optimal treatment time experimentally. The cited studies used various methods to assess the effects of this compound over time [1]. You can design your experiments to include multiple time points to capture the dynamics of the treatment effect.
| Assay Type | What It Measures | Guidance on Timing |
|---|---|---|
| Proximity Ligation Assay (PLA) | Disruption of AURKA/N-Myc protein-protein interaction in cells [1]. | Use to confirm the direct mechanistic effect. Measure at multiple time points (e.g., 4-24h) to see when disruption begins and is most pronounced. |
| Western Blot / Immunoblot | Downstream reduction in N-Myc protein cellular levels [1]. | Measure after protein interaction is disrupted. N-Myc degradation takes time; look for significant reduction likely after 12-48 hours. |
| Cell Viability Assays (e.g., MTT, CTG) | Ultimate phenotypic effect on cell survival [1]. | A longer duration is typically required (e.g., 72-96 hours) to reflect cumulative cell death after target engagement and N-Myc degradation. |
| Surface Plasmon Resonance (SPR) | Direct disruption of AURKA/N-Myc binding in a purified system in vitro [1]. | Provides kinetic data (on/off rates), useful for informing cellular assay timelines. |
The DOT script below generates a flowchart illustrating the mechanism of this compound and the logical relationship of key experiments to verify its effect. You can use this as a starting point for designing your study.
This diagram illustrates the mechanism of this compound and how key experiments link to each step of the pathway.
Since the literature does not prescribe a single optimal duration, your experimental strategy should be to:
The table below summarizes key quantitative and characteristics data for both inhibitors to facilitate a direct comparison.
| Feature | This compound | CD532 |
|---|---|---|
| Primary Mechanism | Amphosteric/Conformation-disrupting inhibitor [1] [2] | Amphosteric/Conformation-disrupting inhibitor [3] |
| Effect on AURKA/N-Myc Complex | Disrupts interaction, promotes N-Myc degradation [1] [4] | Disrupts interaction, promotes N-Myc degradation [3] |
| Reported AURKA IC₅₀ | 99 nM [1] | 45 nM [3] |
| Kinase Selectivity | Pan-Aurora inhibitor (AURKA, AURKB, AURKC) [1] | Selective for Aurora-A [3] |
| Key Structural Effect | Induces a "closed" conformation of the AURKA activation loop [1] | Induces a large structural shift and "closed" conformation of AURKA [3] |
| Cellular EC₅₀ (in neuroblastoma lines) | Information not specified in search results | ~223 nM (SK-N-BE(2)); ~147 nM (Kelly) [3] |
| Key Experimental Evidence | SPR competition assays, Proximity Ligation Assays (PLA) [1] | Western blot (N-Myc loss), cytotoxicity assays, co-crystal structure analysis [3] |
The following diagram illustrates the biological context of the AURKA/N-Myc interaction and how this compound and CD532 exert their effects.
The search indicates that research in this area is advancing towards new modalities. A 2025 study highlights the development of AURKA Proteolysis-Targeting Chimeras (PROTACs), which degrade AURKA protein entirely, leading to a more profound and sustained loss of N-Myc compared to the inhibitory effects of small molecules like CD532 and this compound [5].
The following table summarizes the key characteristics of both compounds based on the published research.
| Feature | This compound | Alisertib (MLN8237) |
|---|---|---|
| Primary Classification | Pan-Aurora kinase inhibitor (orthosteric) with identified amphosteric function [1] | Selective Aurora A kinase (AAK) inhibitor (amphosteric) [2] |
| Reported IC₅₀ for AAK | 99 nM (kinase activity) [1] | 1.2 nM to 6 nM (kinase activity) [1] [3] [2] |
| Amphosteric Inhibition | Confirmed to disrupt AURKA/N-Myc interaction both in vitro and in cell lines [1] [4] | Confirmed to cause conformational change that disrupts AURKA/N-Myc interaction [2] |
| Key Structural Effect | Induces opening of AURKA's N-terminal lobe and repositioning ("flip") of the activation loop to a "closed" conformation [1] | Induces opening of AURKA's N-terminal lobe and repositioning ("flip") of the activation loop to a "closed" conformation [1] [2] |
| Demonstrated Experimental Context | Neuroblastoma (MYCN-amplified cell lines) [1] [4] | Neuroblastoma, various solid tumors, and hematologic malignancies [5] [6] [3] |
| Clinical Development Status | Preclinical research compound [1] [4] | Investigational drug; multiple Phase I/II/III clinical trials completed [5] [2] [7] |
The identification of this compound as an amphosteric inhibitor was based on a multi-step process [1]:
Alisertib's role as an amphosteric inhibitor is well-established in both preclinical and clinical settings [2].
The experimental workflow below illustrates the path from mechanistic understanding to therapeutic application for amphosteric AURKA inhibitors.
| Assay Type | Target / Process | Reported Value | Context / Additional Targets |
|---|---|---|---|
| Kinase Activity (IC₅₀) [1] | Aurora-A (AURKA) | 99 nM | "Pan" inhibitor; also inhibits Bcr-Abl kinase activity [2]. |
| Cellular Proliferation (IC₅₀) [2] | HCT-116 cells (BrdU incorporation) | 0.57 μM | Induces N-Myc degradation [2]. |
| In Vitro Displacement [1] | AURKA/N-Myc complex (SPR assay) | Effective | Confirmed as a conformational disrupting (amphosteric) inhibitor [1] [3]. |
This compound is characterized as an amphosteric inhibitor, meaning it not only blocks the ATP-binding site (orthosteric inhibition) but also induces a specific conformational change in Aurora-A that disrupts its protein-protein interaction with N-Myc [1] [3]. This dual mechanism is a key differentiator.
The diagram below illustrates this dual mechanism of action.
The key findings on this compound's mechanism are supported by the following experimental methods:
Since a direct head-to-head comparison is not available, you can use the following approach to build a comparative profile:
The table below summarizes how PHA-680626 targets the Aurora-A (AURKA)/N-Myc complex, comparing it to other known inhibitors based on the gathered data.
| Inhibitor Name | Primary Target | Reported IC₅₀ (nM) | Key Mechanism in Neuroblastoma | Molecular Consequence |
|---|---|---|---|---|
| This compound | AURKA (Pan-Aurora) | 99 nM [1] | Amphosteric: Binds ATP site & induces A-loop conformational change [1] [2] | Disrupts AURKA/N-Myc interaction, promoting N-Myc degradation [1] |
| CD532 | AURKA | 35 nM [1] | Amphosteric [1] | Disrupts AURKA/N-Myc interaction [1] |
| MLN8054 | AURKA | 6 nM [1] | Amphosteric [1] | Disrupts AURKA/N-Myc interaction [1] |
| Alisertib (MLN8237) | AURKA | 6 nM [1] | Amphosteric [1] [3] | Disrupts AURKA/N-Myc interaction, promotes degradation [1] [3] |
This mechanistic data is derived from computational structural analysis, in vitro binding assays, and experiments in MYCN-amplified neuroblastoma cell lines [1]. The following diagram illustrates the amphosteric inhibition mechanism.
The identification of this compound's amphosteric properties involved a multi-step experimental workflow, which can serve as a template for evaluating similar inhibitors.
The search for effective treatments for MYCN-amplified neuroblastoma (MNA-NB) is critical, as it defines a highly aggressive tumor subtype with poor prognosis and no currently available direct N-Myc inhibitors [3]. Targeting the AURKA/N-Myc protein-protein interaction is a promising indirect strategy.
While the data confirms this compound as a valuable pharmacological tool for validating this target, the search results indicate that Alisertib (MLN8237) has progressed further in the translational pipeline. Alisertib has been evaluated in clinical trials for neuroblastoma, both as a single agent and in combination with chemotherapy like irinotecan and temozolomide [3].
For a comprehensive comparison of efficacy, you would need to look for studies that directly compare these inhibitors in standardized in vivo models, measuring endpoints such as tumor volume regression, survival time, and biomarker changes.
The following diagram illustrates the mechanism by which inhibitors like PHA-680626 lead to N-Myc degradation.
This compound is an amphosteric inhibitor, meaning it dually inhibits Aurora-A's kinase activity (orthosteric) and disrupts its protein-protein interaction with N-Myc (allosteric) [1] [2]. It binds to Aurora-A's ATP-binding pocket, inducing a conformational change in the activation loop that prevents N-Myc from binding. This disruption allows N-Myc to be ubiquitinated and degraded by the proteasome, reducing its oncogenic stability in neuroblastoma cells [1] [3] [4].
The table below summarizes key experimental data for this compound and other conformational disrupting inhibitors of the Aurora-A/N-Myc complex.
| Inhibitor | Primary Target | IC50 (nM) for AURKA | AURKA/N-Myc Disruption | Effect on N-Myc Levels | Key Characteristics |
|---|
| This compound | AURKA, Bcr-Abl [5] | 99 [1] | Yes (Amphosteric) [1] [2] | Decreased [1] [5] | - Pan-Aurora inhibitor [1]
While this compound has a higher IC50 (indicating lower potency in enzymatic inhibition) compared to others like Alisertib, it is equally effective at disrupting the AURKA/N-Myc complex and reducing N-Myc protein levels, which is the critical therapeutic goal in MYCN-amplified neuroblastoma [1].
The 2021 study provided robust experimental validation for this compound's efficacy through several key assays [1] [2]:
| Feature | PHA-680626 | CD532 | MLN8054 / Alisertib (MLN8237) |
|---|---|---|---|
| Primary Target | Aurora-A (AURKA) [1] | Aurora-A (AURKA) [1] | Aurora-A (AURKA) [1] |
| Chemical Class | 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole [1] | Diaminopyrimidine-derived [1] | Diaminopyrimidine-derived [1] |
| Inhibition Type | Amphosteric (Orthosteric & Allosteric) [1] | Amphosteric (Orthosteric & Allosteric) [1] | Amphosteric (Orthosteric & Allosteric) [1] |
| Key Functional Outcome | Disrupts AURKA/N-Myc complex formation, reducing N-Myc cellular levels [1] | Disrupts AURKA/N-Myc complex formation, promoting N-Myc degradation [1] | Disrupts AURKA/N-Myc complex formation, promoting N-Myc degradation [1] |
| Mechanism of N-Myc Disruption | Induces a conformational "flip" in the AURKA activation loop ("A-loop"), making it "closed" and incompatible with N-Myc binding [1] | Induces a conformational "flip" in the AURKA activation loop ("A-loop"), making it "closed" and incompatible with N-Myc binding [1] | Induces a conformational "flip" in the AURKA activation loop ("A-loop"), making it "closed" and incompatible with N-Myc binding [1] |
| Kinase Selectivity Profile | Pan-Aurora inhibitor; also inhibits other anticancer kinase targets (e.g., Polo-like kinase 1) [2] [3] | AURKA selective [1] | AURKA selective [1] |
| Reported IC50 for AURKA | 99 nM [1] | 35 nM [1] | 6 nM [1] |
| Key Structural Feature | 5-amidothiophene substituent packs near Leu263 and Ala273 in AURKA [1] | - | Highly similar to MLN8054 [1] |
| PDB Code | 2J4Z [1] [3] | 4J8M [1] | Not publicly available (modeled from 2X81, MLN8054) [1] |
The classification of this compound as an amphosteric inhibitor is supported by key experiments that confirm its dual mechanism of action.
The following diagram illustrates the key signaling pathway involved in neuroblastoma and how this compound exerts its effects.
The experimental workflow for characterizing this compound typically follows a logical progression from computational prediction to cellular validation, as outlined below.
PHA-680626 is characterized as an amphosteric inhibitor of Aurora-A kinase (AURKA), meaning it both orthosterically inhibits kinase activity and allosterically disrupts protein-protein interactions [1] [2]. Its primary therapeutic significance lies in targeting neuroblastoma, a severe childhood cancer, where it disrupts the critical interaction between Aurora-A and the N-Myc oncoprotein [1] [2].
In neuroblastoma cells with MYCN amplification, Aurora-A binds to N-Myc, preventing its degradation and leading to elevated levels that drive tumor progression [1]. This compound binds to the ATP-binding pocket of Aurora-A and induces essential conformational changes in the kinase activation loop (A-loop). This repositioning, or "flip," into a "closed", inactive conformation prevents N-Myc from binding, promoting N-Myc degradation and reducing cell viability [1].
The diagram below illustrates this conformational disruption mechanism.
The table below summarizes key structural and inhibitory data for this compound and other conformational disrupting (CD) inhibitors of the Aurora-A/N-Myc complex, identified from a screen of crystal structures in the Protein Data Bank (PDB) [1].
| Inhibitor | PDB Code | Primary Selectivity | AURKA IC₅₀ (nM) | Kinase "Angle" (°) |
|---|---|---|---|---|
| This compound | 2J4Z | Pan-Aurora | 99 | 88.9 |
| CD532 | 4J8M | AURKA | 35 | 92.9 |
| MLN8054 | 2X81 | AURKA | 6 | 84.6 |
| RPM1722 | 3UOH | AURKA | 19 | 85.5 |
| MLN8237 (Alisertib) | N/A | AURKA | 6 | 85.0 |
This comparison shows this compound is a potent pan-Aurora inhibitor. The "Angle" quantifies the opening of Aurora-A's N-terminal domain relative to the C-terminal domain, a structural hallmark of conformational disruption [1].
The validation of this compound involved a multi-technique approach, with key methodologies detailed below.
The following diagram maps the key experimental workflow.